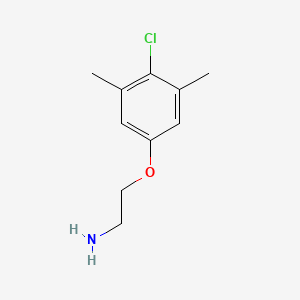![molecular formula C20H14N6O3 B2476448 N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251591-07-7](/img/structure/B2476448.png)
N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolo-pyrazine derivativesThe structure of this compound features a triazolo-pyrazine core fused with a phenoxy group and a cyanophenyl group, making it a unique and versatile molecule for various scientific studies .
Méthodes De Préparation
The synthesis of N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps. One common method includes the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require refluxing in ethanol at elevated temperatures (around 85°C) to facilitate the formation of the triazolo-pyrazine ring . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity, often using automated synthesis equipment to ensure consistency and scalability .
Analyse Des Réactions Chimiques
N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolo-pyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like alkyl halides or acyl chlorides
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a dual inhibitor of c-Met and VEGFR-2 kinases, showing promising antiproliferative activities against various cancer cell lines.
Antibacterial Activity: Some derivatives of triazolo-pyrazine have demonstrated significant antibacterial properties, making them potential candidates for developing new antimicrobial agents.
Fluorescent Probes: The compound’s unique structure allows it to be used as a fluorescent probe in biological imaging and diagnostic applications.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets. For instance, as a c-Met and VEGFR-2 inhibitor, it binds to the active sites of these kinases, blocking their activity and thereby inhibiting cancer cell proliferation . The compound’s structure allows it to fit into the binding pockets of these proteins, disrupting their normal function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to N-(2-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide include other triazolo-pyrazine derivatives such as:
- 1,2,3-triazolo[4,5-b]pyrazine
- 1,2,3-triazolo[4,5-c]pyridazine
- 1,2,3-triazolo[4,5-d]pyridazine These compounds share a similar triazolo-pyrazine core but differ in their substituents and specific biological activities . The unique combination of the phenoxy and cyanophenyl groups in this compound contributes to its distinct properties and potential applications .
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O3/c21-12-14-6-4-5-9-16(14)23-17(27)13-26-20(28)25-11-10-22-19(18(25)24-26)29-15-7-2-1-3-8-15/h1-11H,13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSJPJUJAGBLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine](/img/structure/B2476366.png)
![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine](/img/structure/B2476368.png)

![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2476371.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2476373.png)



![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2476378.png)


![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2476383.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2476385.png)

